1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE
Overview
Description
1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Isolation: The reaction mixture is then poured onto ice-water to isolate the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different triazoloquinoxaline derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common for modifying the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Anhydrous potassium carbonate in DMF is a typical reagent and solvent combination.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities .
Scientific Research Applications
1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE involves:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares a similar core structure and exhibits antimicrobial and antiviral activities.
1,2,3-Triazoloquinoxaline: Another triazole-fused quinoxaline with potential anticancer properties.
Uniqueness
1-[3-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)PHENYL]-1-ETHANONE is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
1-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-11(23)12-5-4-6-13(9-12)19-16-17-21-18-10-22(17)15-8-3-2-7-14(15)20-16/h2-10H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOZVWXVQPVOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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